molecular formula C27H21FN2OS B2536281 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 851412-35-6

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2536281
CAS No.: 851412-35-6
M. Wt: 440.54
InChI Key: SSHVVKPUBBSMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates indole, naphthalene, and fluorophenyl motifs linked by a sulfanyl-acetamide chain, is often explored in the development of biologically active molecules. Similar structural frameworks are frequently investigated for their potential to interact with various enzyme systems and cellular receptors. For instance, research on analogous compounds has shown promise in areas such as kinase inhibition for oncology research and as ligands for central nervous system targets . The specific mechanism of action, research applications, and binding affinity for this particular compound require further experimental characterization. Researchers value this chemical for its potential as a key intermediate or target-specific probe in hit-to-lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2OS/c28-21-10-5-7-19(15-21)16-30-17-26(23-12-3-4-14-25(23)30)32-18-27(31)29-24-13-6-9-20-8-1-2-11-22(20)24/h1-15,17H,16,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVVKPUBBSMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a fluorobenzyl halide in the presence of a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with naphthylacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the naphthylacetamide moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Observations :
  • N-Substituent Impact : The naphthalen-1-yl group in the target compound increases lipophilicity compared to smaller aryl groups (e.g., 4-fluorobenzyl in ), which may improve membrane permeability but reduce solubility .
  • Indole Modifications : Benzylation at the indole nitrogen (e.g., 3-fluorophenylmethyl) prevents hydrogen bonding at this site, unlike compounds with free NH indoles () .

Spectroscopic and Computational Data

  • IR/NMR Trends :
    • Sulfanyl (-S-) stretches appear at ~1250–1300 cm⁻¹ (IR), while sulfonyl (-SO₂-) stretches are ~1350–1400 cm⁻¹ () .
    • In the target compound, the naphthalen-1-yl group would show aromatic protons at δ 7.2–8.5 ppm (¹H NMR), similar to ’s naphthalene signals .
  • HRMS Validation : Molecular ion peaks ([M+H]⁺) for analogs in and align with theoretical values (e.g., 393.1118 for ’s chlorophenyl analog) .

Biological Activity

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide, also referred to as K413-0060, is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for K413-0060 is C24H21FN2OSC_{24}H_{21}FN_{2}OS, with a molecular weight of approximately 436.5 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H21FN2OS
Molecular Weight436.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of K413-0060 against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, which is crucial in the context of rising antibiotic resistance.

Minimum Inhibitory Concentration (MIC):

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coliModerate

The compound demonstrated bactericidal activity by inhibiting protein synthesis and affecting nucleic acid production pathways, as evidenced by its lower MIC values compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

K413-0060 has also been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Research indicates that the compound may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at specific phases, preventing cancer cell division.
  • Induction of Apoptosis: Mechanistic studies suggest that K413-0060 activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

The biological activity of K413-0060 is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding: The compound binds to certain receptors that modulate cellular signaling pathways.
  • Enzymatic Inhibition: It inhibits enzymes involved in critical metabolic processes, thereby disrupting cellular homeostasis.

Case Studies and Research Findings

Several studies have examined the biological effects of K413-0060:

  • Antimicrobial Efficacy Study: A comparative study evaluated K413-0060 against standard antibiotics on MRSA and E. coli strains, revealing superior efficacy with lower MIC values than traditional treatments .
  • Anticancer Activity Assessment: A laboratory study assessed the effects of K413-0060 on human cancer cell lines (e.g., HeLa and MCF7), reporting significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.